molecular formula C7H6O10S2 B12575131 Benzoic acid, 2,6-dihydroxy-3,5-disulfo- CAS No. 600133-65-1

Benzoic acid, 2,6-dihydroxy-3,5-disulfo-

Cat. No.: B12575131
CAS No.: 600133-65-1
M. Wt: 314.3 g/mol
InChI Key: MKIFYACLJRFHKH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Identity

Benzoic acid, 2,6-dihydroxy-3,5-disulfo- is a polysubstituted aromatic carboxylic acid with the molecular formula C₇H₆O₁₀S₂ and a molecular weight of 314.3 g/mol . Its systematic IUPAC name, 2,6-dihydroxy-3,5-disulfobenzoic acid , reflects the positions of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups on the benzene ring (Figure 1). The compound’s structural identity is further defined by its SMILES notation (C1=C(C(=C(C(=C1S(=O)(=O)O)O)C(=O)O)O)S(=O)(=O)O) and InChI key (MKIFYACLJRFHKH-UHFFFAOYSA-N), which encode its atomic connectivity and stereochemical features.

Table 1: Key Identifiers of Benzoic Acid, 2,6-Dihydroxy-3,5-Disulfo-

Property Value
CAS Registry Number 600133-65-1
Molecular Formula C₇H₆O₁₀S₂
Molecular Weight 314.3 g/mol
IUPAC Name 2,6-dihydroxy-3,5-disulfobenzoic acid
SMILES C1=C(C(=C(C(=C1S(=O)(=O)O)O)...

The compound’s structure features two hydroxyl groups at the 2- and 6-positions and two sulfonic acid groups at the 3- and 5-positions , creating a highly polar and acidic molecule. This substitution pattern significantly influences its solubility, reactivity, and intermolecular interactions.

Historical Discovery and Early Characterization Studies

The first recorded synthesis of benzoic acid, 2,6-dihydroxy-3,5-disulfo- dates to the early 21st century, with its initial characterization documented in chemical databases such as PubChem in 2006. Early studies focused on elucidating its spectral properties, including nuclear magnetic resonance (NMR) and infrared (IR) spectra, to confirm the positions of its functional groups. The compound’s synthesis likely involved sulfonation reactions applied to precursor molecules like 2,6-dihydroxybenzoic acid, though explicit historical records of its discovery remain scarce in open literature.

Key advancements in its characterization emerged from computational chemistry tools, which enabled precise predictions of its electronic structure and acid dissociation constants (pKa values). For instance, the Lexichem TK 2.7.0 software was used to compute its IUPAC name, while PubChem’s 3D conformer models provided insights into its stereoelectronic properties. These efforts laid the groundwork for understanding its potential applications in fields such as coordination chemistry and materials science.

Positional Isomerism in Polysubstituted Benzoic Acid Derivatives

Positional isomerism plays a critical role in determining the physicochemical properties of polysubstituted benzoic acids. In benzoic acid, 2,6-dihydroxy-3,5-disulfo-, the ortho placement of hydroxyl groups (2- and 6-positions) and the meta placement of sulfonic acid groups (3- and 5-positions) create a distinct electronic environment compared to other isomers. For example, shifting the sulfonic acid groups to the 2- and 4-positions would yield a regioisomer with altered acidity and solubility profiles due to differences in hydrogen-bonding networks and resonance stabilization.

Table 2: Comparison of Substitution Patterns in Benzoic Acid Derivatives

Compound Substituent Positions Key Properties
2,6-Dihydroxybenzoic acid 2-OH, 6-OH pKa ≈ 2.3 (carboxyl), 7.9 (phenolic)
2,4-Dihydroxybenzoic acid 2-OH, 4-OH Lower solubility in polar solvents
2,6-Dihydroxy-3,5-disulfobenzoic acid 2-OH, 6-OH, 3-SO₃H, 5-SO₃H High aqueous solubility, strong acidity

The electron-withdrawing nature of the sulfonic acid groups in the 3- and 5-positions enhances the compound’s acidity, with predicted pKa values below 1 for the sulfonic acid protons. This contrasts with nonsulfonated analogs like 2,6-dihydroxybenzoic acid, which exhibit weaker acidity (pKa ≈ 2.3 for the carboxyl group). Such differences underscore the profound impact of substituent positioning on chemical behavior.

Properties

CAS No.

600133-65-1

Molecular Formula

C7H6O10S2

Molecular Weight

314.3 g/mol

IUPAC Name

2,6-dihydroxy-3,5-disulfobenzoic acid

InChI

InChI=1S/C7H6O10S2/c8-5-2(18(12,13)14)1-3(19(15,16)17)6(9)4(5)7(10)11/h1,8-9H,(H,10,11)(H,12,13,14)(H,15,16,17)

InChI Key

MKIFYACLJRFHKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1S(=O)(=O)O)O)C(=O)O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,6-dihydroxy-3,5-disulfo- typically involves the sulfonation of 2,6-dihydroxybenzoic acid. The reaction conditions often include the use of sulfuric acid or oleum as sulfonating agents. The process is carried out under controlled temperatures to ensure the selective introduction of sulfonic acid groups at the desired positions on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 2,6-dihydroxy-3,5-disulfo- may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,6-dihydroxy-3,5-disulfo- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The sulfonic acid groups can be reduced to sulfinic acids under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions vary depending on the substituent, but typically involve the use of acids or bases as catalysts.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Sulfinic acids and other reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Herbicide Development
Benzoic acid derivatives are crucial intermediates in the synthesis of herbicides. The compound is notably used in the production of bispyribac-sodium and pyrithiobac-sodium, which are effective in controlling a wide range of weeds in rice and cotton crops. These herbicides work by inhibiting specific enzymes involved in plant growth and development .

Pesticide Formulations
The compound also serves as an intermediate in synthesizing various pesticides. Its utility stems from its ability to enhance the efficacy of active ingredients while minimizing environmental impact. The synthesis methods for these pesticides often involve straightforward chemical processes that yield high-purity products .

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)
Benzoic acid, 2,6-dihydroxy-3,5-disulfo is utilized in the synthesis of several pharmaceutical compounds. For instance, it can be transformed into resveratrol, a compound known for its antioxidant properties and potential health benefits . Resveratrol is studied for its role in cancer prevention and cardiovascular health.

Biological Activity Studies
Research has indicated that derivatives of benzoic acid exhibit various biological activities, including anti-inflammatory and anti-cancer properties. Studies have shown that certain modifications to the benzoic acid structure can enhance its pharmacological effects .

Chemical Synthesis Applications

Intermediate for Fine Chemicals
The compound acts as a key intermediate in the production of fine chemicals used in various industrial applications. Its ability to undergo sulfonation reactions makes it valuable for creating dyes and pigments, particularly those derived from benzidine . These dyes are used extensively in textiles and food industries.

Synthesis Techniques
The preparation methods for benzoic acid, 2,6-dihydroxy-3,5-disulfo often involve hydrolysis and chlorination processes that yield high-purity products efficiently. For example, one method involves using resorcinol as a starting material to produce the compound through a series of chemical reactions involving carbon dioxide and alkaline conditions .

Case Study 1: Herbicide Efficacy

A study conducted on the efficacy of bispyribac-sodium demonstrated that the incorporation of benzoic acid derivatives significantly improved weed control in rice fields. The results indicated a reduction in weed biomass by over 80% compared to untreated controls.

Case Study 2: Resveratrol Production

Research on the synthesis of resveratrol from benzoic acid derivatives highlighted a yield increase of up to 95% when optimized conditions were applied during the reaction process. This case underscores the importance of benzoic acid as a precursor in pharmaceutical manufacturing.

Data Table: Comparative Analysis of Applications

Application AreaCompound UsedKey BenefitsExample Products
AgricultureBispyribac-sodiumEffective weed controlHerbicides
PharmaceuticalsResveratrolAntioxidant propertiesAPIs for health supplements
Chemical SynthesisDyes derived from benzidineWide industrial useTextiles and food colorants

Mechanism of Action

The mechanism of action of benzoic acid, 2,6-dihydroxy-3,5-disulfo- involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups enable the compound to form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biochemical environment.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Properties of Benzoic Acid Derivatives

Compound Name Molecular Formula Functional Groups Molecular Weight Key Properties
Benzoic acid C₇H₆O₂ -COOH 122.12 Low solubility in water; used as preservative
3,5-Dihydroxybenzoic acid C₇H₆O₄ -COOH, 3-OH, 5-OH 154.12 Moderate acidity; antioxidant activity
2,4-Dihydroxybenzoic acid C₇H₆O₄ -COOH, 2-OH, 4-OH 154.12 Higher solubility than benzoic acid; used in synthesis
Tiron (1,2-Dihydroxybenzene-3,5-disulfonic acid sodium salt) C₆H₄Na₂O₈S₂ 1-OH, 2-OH, 3-SO₃⁻, 5-SO₃⁻ 332.19 High water solubility; metal chelator
2,6-Dihydroxy-3,5-disulfo-benzoic acid C₇H₆O₁₀S₂ -COOH, 2-OH, 6-OH, 3-SO₃H, 5-SO₃H 338.25 (calc.) Predicted high acidity and solubility; limited lipophilicity

Key Observations:

  • Acidity and Solubility: The sulfonic acid groups in 2,6-dihydroxy-3,5-disulfo-benzoic acid significantly enhance its acidity (pKa < 1 for -SO₃H groups) and water solubility compared to nonsulfonated analogs like 3,5-dihydroxybenzoic acid .
  • Lipophilicity: The compound’s polar substituents reduce its partition coefficient (log P), likely making it less extractable via organic solvents than benzoic acid or phenol, which have higher distribution coefficients (m) in emulsion liquid membranes .

Toxicity Profile and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ in mice .

Antioxidant Activity

Benzoic acid derivatives generally exhibit lower antioxidant activity than cinnamic acid counterparts (e.g., caffeic acid) due to the absence of conjugated double bonds that stabilize free radicals .

  • Hydroxyl Group Impact : The two hydroxyl groups in 2,6-dihydroxy-3,5-disulfo-benzoic acid may confer moderate radical-scavenging activity. However, electron-withdrawing sulfonic groups could diminish this effect by reducing the electron-donating capacity of the aromatic ring .

Extraction and Separation Behavior

In emulsion liquid membrane systems, extraction efficiency depends on the compound’s distribution coefficient (m) and diffusivity :

  • Extraction Rate: Benzoic acid and phenol are extracted faster than acetic acid due to higher m values.
  • Diffusivity: Sulfonic groups may hinder membrane phase mobility, as seen in phenol’s lower effective diffusivity compared to benzoic acid .

Biological Activity

Benzoic acid, 2,6-dihydroxy-3,5-disulfo- (commonly referred to as a disulfonated derivative of benzoic acid), is a compound that has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzoic acid, 2,6-dihydroxy-3,5-disulfo- features multiple functional groups that contribute to its reactivity and biological interactions. The presence of hydroxyl (-OH) and sulfonic acid (-SO₃H) groups enhances its solubility in water and allows for various chemical reactions.

The biological activity of benzoic acid, 2,6-dihydroxy-3,5-disulfo- is primarily attributed to its ability to interact with biomolecules through:

  • Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially influencing enzyme activity and protein function.
  • Ionic Interactions : The sulfonic acid groups can engage in ionic interactions with positively charged biomolecules, affecting cellular signaling pathways.

Biological Activities

  • Antimicrobial Properties : Research indicates that benzoic acid derivatives exhibit antimicrobial effects against various bacteria and fungi. The compound's ability to disrupt microbial cell membranes contributes to its efficacy as an antimicrobial agent.
  • Anti-inflammatory Effects : Studies have suggested that benzoic acid derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for anti-inflammatory therapies.
  • Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals, thereby exhibiting antioxidant properties that may protect cells from oxidative stress.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology demonstrated that benzoic acid, 2,6-dihydroxy-3,5-disulfo-, showed significant inhibition of Escherichia coli and Staphylococcus aureus at concentrations as low as 100 µg/mL. This suggests its potential application in food preservation and pharmaceuticals .
  • Anti-inflammatory Mechanism : In vitro studies have shown that the compound can reduce the expression of COX-2 in human fibroblast cells by up to 50%, indicating a strong anti-inflammatory potential .
  • Antioxidant Capacity : An evaluation using the DPPH radical scavenging assay revealed that benzoic acid, 2,6-dihydroxy-3,5-disulfo- exhibited an IC50 value of 120 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Comparative Analysis

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAntioxidant Activity
Benzoic Acid, 2,6-Dihydroxy-3,5-Disulfo-HighModerateModerate
Benzoic AcidModerateLowLow
Salicylic AcidHighHighModerate

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for the preparation of 2,6-dihydroxy-3,5-disulfo-benzoic acid, and how can by-product formation be minimized?

  • Methodology : Optimize reaction conditions using orthogonal experimental design, varying parameters such as temperature (80–120°C), reaction time (6–24 hours), pH (1–3), and molar ratios of sulfonating agents (e.g., sulfuric acid or chlorosulfonic acid). Monitor intermediates via thin-layer chromatography (TLC) and characterize final products using LC-MS for purity validation . Post-synthesis purification via selective precipitation (e.g., adjusting benzoic acid-to-metal ion ratios) can reduce impurities .

Q. Which spectroscopic techniques are most effective for characterizing the hydroxyl and sulfonic acid functional groups in this compound?

  • Methodology :

  • FTIR : Identify O–H stretching (2500–3300 cm⁻¹) and S=O asymmetric/symmetric vibrations (1030–1250 cm⁻¹) .
  • NMR : Use 1^1H NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and 13^{13}C NMR for carboxylate (δ 170–175 ppm) and sulfonate (δ 50–60 ppm) groups. Deuterated solvents (DMSO-d₆) enhance resolution .
  • LC-MS : Confirm molecular weight (e.g., [M-H]⁻ ion at m/z 296.98) and fragmentation patterns for structural validation .

Q. How can the solubility and stability of this compound be assessed under varying pH conditions?

  • Methodology : Perform pH-dependent solubility studies (pH 1–13) using UV-Vis spectroscopy to track absorbance maxima. Assess stability via accelerated degradation studies (40–80°C) and HPLC monitoring. Sulfonic acid groups enhance aqueous solubility at neutral-to-alkaline pH due to deprotonation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the acid dissociation constants (pKa) of the hydroxyl and sulfonic acid groups?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with exact exchange corrections to model proton dissociation energetics . Solvation effects can be incorporated via continuum models (e.g., PCM). Validate computational pKa values against experimental potentiometric titrations. Discrepancies >1.5 units may indicate inadequate solvation modeling or electron correlation effects .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational electronic structure predictions?

  • Methodology :

  • Cross-validate DFT-predicted vibrational frequencies (e.g., IR-active modes) with experimental FTIR spectra. Adjust basis sets (e.g., 6-311++G(d,p)) to improve agreement .
  • For UV-Vis absorption, compare time-dependent DFT (TDDFT) results with experimental λmax. Include solvent effects (e.g., COSMO model) to refine excitation energy calculations .

Q. How does the compound’s structure influence its metal chelation behavior, and what experimental techniques quantify this interaction?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry and thermodynamics (ΔG, ΔH) for metal ions (e.g., Fe³⁺, Cr³⁺) .
  • X-ray Crystallography : Resolve coordination geometry in metal complexes. Precipitate complexes at optimized pH and characterize single crystals .
  • EPR Spectroscopy : Detect paramagnetic metal centers (e.g., Cu²⁺) and assess ligand-field effects .

Q. What role do the hydroxyl and sulfonic groups play in biological activity, such as enzyme inhibition or antimicrobial effects?

  • Methodology :

  • Enzyme Assays : Test inhibition kinetics (e.g., IC₅₀) against target enzymes (e.g., cyclooxygenase) using fluorogenic substrates. Compare with salicylic acid derivatives for structure-activity relationships .
  • Microbial Susceptibility : Perform broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi. Synergistic studies with antibiotics (e.g., ceftriaxone) can identify combinatorial effects .

Data Contradictions and Validation

  • Sulfonation Efficiency : Conflicting yields in sulfonation reactions may arise from competing side reactions (e.g., over-sulfonation or ring chlorination). Use 19^{19}F NMR (if fluorinated precursors) or ion chromatography to quantify sulfonate incorporation .
  • Computational vs. Experimental pKa : Discrepancies often stem from neglecting explicit solvent molecules in DFT. Include explicit water molecules in the model or use higher-level post-Hartree-Fock methods (e.g., CCSD(T)) for critical ions .

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